molecular formula C19H20N2O5S B5162634 phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid

phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid

Katalognummer B5162634
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: FYZOBPPYYLICBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies.

Wirkmechanismus

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid reduces the production of prostaglandins and leukotrienes, which are responsible for pain and inflammation. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce amyloid-β aggregation in animal models of Alzheimer's disease. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has a good safety profile and does not produce significant side effects at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a promising compound for preclinical studies, as it has shown efficacy in animal models of various diseases. However, there are some limitations to its use in lab experiments. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid may have off-target effects that need to be investigated further.

Zukünftige Richtungen

There are several potential future directions for phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid research. One area of interest is the development of phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid analogs with improved potency and selectivity. Another area of interest is the investigation of phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid in clinical trials for the treatment of various inflammatory and neurodegenerative diseases. Additionally, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid may have applications in other areas of research, such as cancer and cardiovascular disease. Further studies are needed to elucidate the full potential of phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid as a therapeutic agent.
In conclusion, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a synthetic compound with promising potential for the treatment of various inflammatory and neurodegenerative diseases. Its dual inhibition of COX-2 and 5-LOX, as well as its inhibition of NF-κB activation, make it a unique and attractive candidate for further research. While there are limitations to its use in lab experiments, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has shown efficacy and safety in preclinical studies, and its future potential warrants further investigation.

Synthesemethoden

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is synthesized by the reaction of 4-(1-pyrrolidinylsulfonyl)benzoic acid with phenylglycine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity through a series of purification steps, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been studied extensively for its anti-inflammatory and analgesic properties. In preclinical studies, phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce pain and inflammation in animal models of arthritis and neuropathic pain. phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has also been investigated for its potential in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the pathogenesis of the disease.

Eigenschaften

IUPAC Name

2-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-18(20-17(19(23)24)14-6-2-1-3-7-14)15-8-10-16(11-9-15)27(25,26)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOBPPYYLICBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.